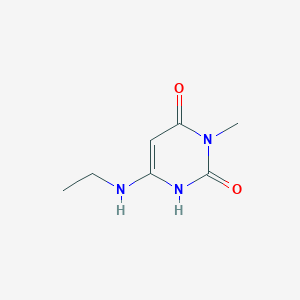
Triphenyltellanium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyltellanium thiocyanate is an organotellurium compound characterized by the presence of three phenyl groups attached to a tellurium atom, which is further bonded to a thiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triphenyltellanium thiocyanate can be synthesized through several methods. One common approach involves the reaction of triphenyltellurium chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Triphenyltellanium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different organotellurium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce various organotellurium derivatives .
Applications De Recherche Scientifique
Triphenyltellanium thiocyanate has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: In materials science, this compound is studied for its potential use in the development of novel materials with unique electronic or optical properties
Mécanisme D'action
The mechanism by which triphenyltellanium thiocyanate exerts its effects involves the interaction of the tellurium and thiocyanate groups with molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the tellurium atom can undergo redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Triphenyltellurium Chloride: Similar in structure but with a chloride group instead of thiocyanate.
Triphenyltellurium Bromide: Contains a bromide group instead of thiocyanate.
Triphenyltellurium Iodide: Features an iodide group in place of thiocyanate.
Uniqueness: Triphenyltellanium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its halide counterparts. The thiocyanate group can engage in different types of chemical reactions, making the compound versatile for various applications .
Propriétés
Numéro CAS |
61042-63-5 |
|---|---|
Formule moléculaire |
C19H15NSTe |
Poids moléculaire |
417.0 g/mol |
Nom IUPAC |
triphenyltellanium;thiocyanate |
InChI |
InChI=1S/C18H15Te.CHNS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1 |
Clé InChI |
GNUOQCWYCSVXJD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Te+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)

![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)

![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)








